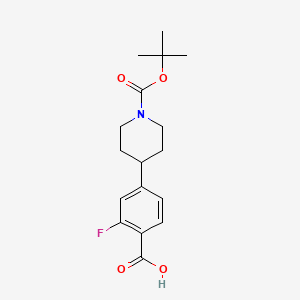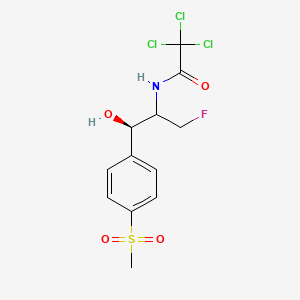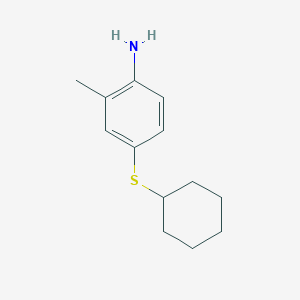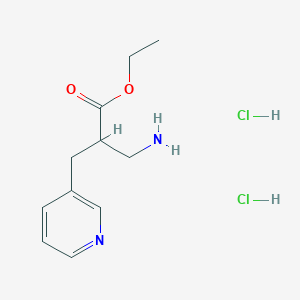
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid
Overview
Description
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The empirical formula is C17H23NO4 .
Molecular Structure Analysis
The molecular formula of this compound is C17H23NO4 . The average mass is 305.369 Da and the monoisotopic mass is 305.162720 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 448.0±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 74.4±3.0 kJ/mol . The flash point is 224.7±28.7 °C . The index of refraction is 1.546 . The molar refractivity is 82.8±0.3 cm3 . The compound has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Synthesis Techniques and Intermediates
The synthesis and applications of compounds related to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-fluorobenzoic acid are foundational in medicinal chemistry and material science. For instance, the use of tert-butanesulfinamide in asymmetric synthesis of N-heterocycles demonstrates the utility of tert-butoxycarbonyl protected intermediates in generating structurally diverse compounds with potential therapeutic applications. This approach offers a pathway to synthesize piperidines, pyrrolidines, azetidines, and their derivatives, highlighting the importance of such intermediates in the development of new drugs and materials (Philip et al., 2020).
Pharmacological Properties
Exploration into the pharmacological characteristics of related compounds, such as vanillic acid, suggests potential antioxidant, anti-inflammatory, and neuroprotective properties. These findings are critical for understanding how modifications of the benzene ring, as seen in this compound, can influence biological activity and therapeutic potential. The broad applications of such compounds in treating various diseases underscore the relevance of this chemical structure in medicinal research (Ingole et al., 2021).
Mechanism of Action
Target of Action
It is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound would be those involving the target protein of the PROTAC. By leading to the degradation of the target protein, it can disrupt or modulate the biochemical pathways in which that protein plays a role .
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders like protacs may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
The result of the action of this compound is the degradation of the target protein. This can have various molecular and cellular effects depending on the role of the target protein .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of targeted protein degradation. This compound acts as a linker that connects the target protein to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The interaction between this compound and the target protein is mediated by its semi-flexible structure, which allows for optimal positioning and binding. Additionally, this compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, enhancing its efficacy in promoting protein degradation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific target proteins, this compound can alter the activity of key signaling molecules, leading to changes in cellular behavior. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Furthermore, this compound can affect gene expression by regulating the stability of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the target protein and the E3 ubiquitin ligase, forming a ternary complex that facilitates the transfer of ubiquitin molecules to the target protein. This ubiquitination marks the protein for degradation by the proteasome. Additionally, this compound can inhibit or activate enzymes involved in the ubiquitin-proteasome system, further modulating the degradation process. Changes in gene expression are also observed as a result of the degradation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects on cellular function can vary depending on the specific target protein and cellular context. In some cases, prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively promote the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes. Threshold effects have been reported, where a minimum concentration of this compound is required to achieve significant protein degradation. Careful optimization of dosage is essential to maximize the therapeutic potential of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the ubiquitin-proteasome system. This compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. Additionally, this compound can influence metabolic flux and metabolite levels by regulating the stability of metabolic enzymes and other key proteins. The precise metabolic pathways and interactions can vary depending on the specific cellular context and target proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization within cells. Once inside the cell, this compound can accumulate in specific cellular compartments, where it interacts with target proteins and enzymes. The distribution of this compound can vary depending on the tissue type and cellular context .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate the activity of metabolic enzymes and signaling molecules .
Properties
IUPAC Name |
2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEUVLXBYIPQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678253 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158765-79-7 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)



![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)

![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)
![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)
![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)
![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)

